molecular formula C12H20ClNO B4973886 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride

Cat. No.: B4973886
M. Wt: 229.74 g/mol
InChI Key: HORFDWRPGLWGPL-UHFFFAOYSA-N
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Description

Chemical Name: 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride CAS Registry Number: 471914-80-4 Molecular Formula: C₁₂H₂₀ClNO (calculated based on structural analogs) Purity: 95% (as listed in commercial catalogs) .

This compound features a phenoxyethylamine backbone substituted with an isopropyl group at the 2-position and a methyl group at the 5-position of the aromatic ring, with an ethylamine side chain terminated by a hydrochloride salt.

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13;/h4-5,8-9H,6-7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORFDWRPGLWGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(2-isopropyl-5-methyl-phenoxy)-ethylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Pattern Differences

Compound A : [2-(5-Isopropyl-2-methylphenoxy)ethyl]amine hydrochloride
  • CAS : 26646-60-6
  • Key Difference : The isopropyl and methyl groups are swapped (5-isopropyl, 2-methyl vs. 2-isopropyl, 5-methyl in the target compound) .
  • Impact: Positional isomerism can alter electronic effects (e.g., steric hindrance, dipole moments) and solubility.
Compound B : Metabutethamine Hydrochloride
  • CAS: Not explicitly listed, but molecular formula C₁₃H₂₀N₂O₂•HCl .
  • Key Difference: Contains an m-aminobenzoate ester and isobutylaminoethanol backbone instead of a substituted phenoxyethylamine.
  • Impact : The ester group introduces hydrolytic instability compared to the ether linkage in the target compound. This structural variation likely shifts its application toward local anesthetics rather than amine-based intermediates.

Substituent Modifications: Alkoxy vs. Bulky Groups

Compound C : 2-(tert-Butyloxy)-ethylamine hydrochloride
  • CAS : 335598-67-9
  • Key Difference: A tert-butyloxy group replaces the substituted phenoxy ring .
  • Impact : The tert-butyl group enhances lipophilicity and steric shielding around the amine, which may improve blood-brain barrier penetration but reduce aqueous solubility.
Compound D : (2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}Ethyl)methylamine Hydrochloride
  • CAS : 1332528-84-3
  • Key Difference: Incorporates a 1,2,4-oxadiazole ring and a chloro-methylphenoxy group .
  • The chloro substituent adds electron-withdrawing effects, altering reactivity in substitution reactions.

Isotopic and Labeled Analogs

Compound E : Deuterated and ¹³C-Labeled Derivatives
  • Examples :
    • 2-(3,4-Dihydroxyphenyl)ethyl-2,2-d₂-amine hydrochloride (CAS: 27160-01-6)
    • 2-(3,4-Dihydroxyphenyl)-¹³C₆-ethylamine hydrochloride (CAS: 335080-94-9) .
  • Key Difference: Isotopic labeling (deuterium, ¹³C) in structurally related phenoxyethylamines.
  • Impact : Used in metabolic studies, quantitative NMR, or mass spectrometry to track biochemical pathways. The target compound’s lack of isotopic labeling may limit its utility in tracer studies but simplifies synthesis for bulk applications.

Table 1: Comparative Physicochemical Properties

Compound CAS Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 471914-80-4 ~229.75 2 3 ~40.5
Compound D 1332528-84-3 314.21 2 5 60.2
Compound C 335598-67-9 167.67 2 3 ~38.7

Notes:

  • Compound D ’s higher polar surface area (60.2 vs. ~40.5) suggests reduced membrane permeability compared to the target compound .
  • Compound C ’s lower molecular weight may enhance volatility, complicating storage but aiding in distillation purification .

Biological Activity

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride, is a synthetic compound categorized under substituted phenoxyethylamines. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure includes a phenoxy group and an ethylamine moiety, which contribute to its potential therapeutic effects.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : Approximately 264.19 g/mol
  • Structural Features :
    • Chloro-substituted aromatic ring
    • Ethylamine functional group

The biological activity of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride is attributed to its interaction with various molecular targets within cells. These targets may include:

  • Receptors : Potential modulation of beta-adrenoceptors.
  • Enzymes : Interaction with enzymes involved in cellular signaling pathways.

Research indicates that modifications in the compound's structure can significantly impact its binding affinity and selectivity towards these targets .

Biological Activity and Therapeutic Potential

The compound has been studied for its potential applications in several areas:

1. Pharmacological Applications

  • Beta-Adrenoceptor Antagonism : As a potential intermediate in the synthesis of beta-adrenoceptor antagonists, the compound may exhibit properties beneficial for treating cardiovascular conditions.
  • Antidiabetic Properties : Similar compounds have shown promise in enhancing insulin sensitivity through mechanisms involving peroxisome proliferator-activated receptor gamma (PPARγ) activation .

2. Immunomodulatory Effects

  • Preliminary studies suggest that derivatives of phenoxyethylamines may possess immunomodulatory properties, impacting cytokine production and inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, hydrochloride:

StudyCompoundFindings
Thiazolidinedione DerivativesShowed activation of PPARγ and inhibition of LPS-induced NO production, indicating potential antidiabetic effects.
Quinazoline DerivativesDemonstrated potent antiproliferative activity against cancer cell lines, suggesting similar pharmacological potential for phenoxyethylamines.

Q & A

Structural Confirmation :

  • NMR : 1^1H NMR (DMSO-d6) should show peaks for aromatic protons (δ 6.8–7.2 ppm), isopropyl groups (δ 1.2–1.4 ppm), and ethylamine protons (δ 2.8–3.2 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should confirm the molecular ion [M+H]+^+ at m/z 193.29 (free base) and 229.75 (hydrochloride) .
    • Impurity Profiling : Identify byproducts (e.g., unreacted phenol) via GC-MS or LC-MS .

Q. What solvents and conditions are optimal for dissolving 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine hydrochloride in biological assays?

  • Solubility : The compound is highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For cell-based assays, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
  • Stability : Store lyophilized powder at –20°C; aqueous solutions are stable for 24 hours at 4°C. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Byproducts : Common issues include over-alkylation (diethylamine byproducts) or oxidation of the phenol intermediate.
  • Optimization Strategies :
  • Temperature Control : Maintain amination steps at 0–5°C to suppress side reactions .
  • Catalytic Additives : Use Pd/C or Raney nickel for selective hydrogenation during amination .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound .

Q. What experimental approaches resolve discrepancies in reported biological activity data (e.g., receptor binding vs. functional assays)?

  • Case Study : If computational models predict high binding affinity to adrenergic receptors but in vitro assays show weak activity:

Validate Assay Conditions : Confirm receptor expression levels (Western blot) and ligand solubility .

Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics directly, bypassing cellular interference .

Metabolite Screening : Test for rapid degradation in cell media via LC-MS to rule out false negatives .

Q. How can researchers design structure-activity relationship (SAR) studies to explore substitutions on the phenoxy ring?

  • Methodology :

Analog Synthesis : Replace isopropyl/methyl groups with halogens (F, Cl) or methoxy groups via Ullmann coupling or Suzuki-Miyaura reactions .

Biological Testing : Compare analogs in functional assays (e.g., cAMP accumulation for GPCR activity) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding energy .

  • Key Findings : Electron-withdrawing groups (Cl, F) enhance receptor selectivity, while bulky substituents reduce bioavailability .

Q. What strategies address low yield in large-scale synthesis for in vivo studies?

  • Scale-Up Challenges : Poor heat dissipation and solvent handling.
  • Solutions :
  • Flow Chemistry : Continuous ethylene oxide addition improves safety and yield in phenolic ether formation .
  • Catalyst Recycling : Immobilize Pd/C on mesoporous silica for reusable hydrogenation .
    • Yield Improvement : Pilot batches report 65–70% yield; optimize via Design of Experiments (DoE) to identify critical factors (e.g., pH, stirring rate) .

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